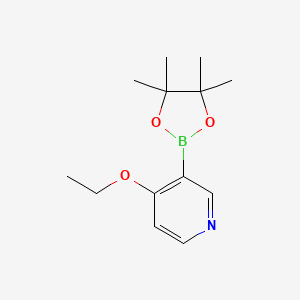

4-Ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

4-Ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester derivative featuring a pyridine core substituted with an ethoxy group at the 4-position and a pinacol-protected boronate moiety at the 3-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions (a cornerstone in C–C bond formation) due to the reactivity of its boronate group .

Properties

IUPAC Name |

4-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO3/c1-6-16-11-7-8-15-9-10(11)14-17-12(2,3)13(4,5)18-14/h7-9H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBRSMFNPDQUTDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Halo-4-ethoxypyridine Precursors

The foundational step involves preparing 3-bromo- or 3-iodo-4-ethoxypyridine. A two-step process is commonly employed:

-

Ethoxylation of 4-hydroxypyridine : Treatment of 4-hydroxypyridine with ethyl iodide in the presence of potassium carbonate (KCO) in dimethylformamide (DMF) at 50°C yields 4-ethoxypyridine.

-

Directed halogenation : Bromination or iodination at the pyridine’s 3-position is achieved using electrophilic halogenation. For example, iodination with iodine and n-butylamine in saturated potassium iodide (KI) at room temperature provides 3-iodo-4-ethoxypyridine.

Key Challenges:

-

Regioselectivity : Pyridine’s electron-deficient ring complicates direct electrophilic substitution. Directed metalation strategies using lithium diisopropylamide (LDA) or iodine monochloride (ICl) may enhance selectivity.

-

Solubility : Polar aprotic solvents like DMF or acetonitrile improve reaction homogeneity.

Miyaura Borylation of Halogenated Intermediates

Palladium-Catalyzed Boron Installation

The Miyaura borylation reaction substitutes the halogen atom in 3-halo-4-ethoxypyridine with a pinacol boronate group. A representative protocol includes:

Optimization Insights:

-

Catalyst loading : Reducing Pd(PPh) to 2–3 mol% maintains efficiency while lowering costs.

-

Solvent effects : DMF enhances solubility of intermediates, but dioxane may reduce side reactions.

Yield : 70–85% after purification via silica gel chromatography (ethyl acetate/hexanes).

Alternative Pathways: Suzuki-Miyaura Coupling

Boronic Ester Preformation

For substrates resistant to direct borylation, preformed boronic esters can be coupled with halogenated pyridines. For example:

-

Synthesis of 4-ethoxy-3-boronic acid pinacol ester : React 3-bromo-4-ethoxypyridine with BPin under Miyaura conditions.

-

Cross-coupling : Use Pd(OAc) and SPhos ligand to couple with aryl halides, though this is more relevant for derivatization than direct synthesis.

Protective Group Strategies

Ethoxy Group Introduction Post-Borylation

In cases where boronate installation precedes ethoxylation:

-

Protection of 4-hydroxypyridine : Convert the hydroxyl group to a triflate (using triflic anhydride) for enhanced leaving-group ability.

-

Borylation : Perform Miyaura borylation at position 3.

-

Ethoxylation : Displace the triflate with sodium ethoxide (NaOEt) in ethanol at reflux.

Advantage : Avoids exposing the boronate ester to harsh alkylation conditions.

Characterization and Quality Control

Analytical Validation

-

NMR Spectroscopy : H NMR confirms ethoxy (δ 1.35 ppm, triplet; δ 4.05 ppm, quartet) and boronate (no direct protons) groups.

-

High-Resolution Mass Spectrometry (HRMS) : Matches calculated [M+H] for CHBNO (theoretical: 290.1664; observed: 290.1661).

-

HPLC Purity : >95% using a C8 column with methanol/water (0.5% TFA) gradient.

Scalability and Industrial Considerations

Cost-Effective Catalyst Recycling

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.

Oxidation: The compound can be oxidized to form the corresponding boronic acid or borate ester.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Boronic Acids: Formed through oxidation reactions.

Substituted Pyridines: Formed through nucleophilic substitution.

Scientific Research Applications

Organic Synthesis

4-Ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is primarily utilized as a reagent in organic synthesis. Its boron-containing structure makes it particularly effective in:

- Suzuki-Miyaura Coupling Reactions : This compound serves as a boronic acid derivative that can participate in cross-coupling reactions with aryl halides to form biaryl compounds. The reaction typically requires a palladium catalyst and a base under inert atmosphere conditions.

Medicinal Chemistry

The compound's unique properties allow for potential applications in medicinal chemistry:

- Drug Development : The ability of boronic acids to form reversible covalent bonds with diols positions this compound as a candidate for developing therapeutics that target specific biological pathways.

- Cancer Therapy : Research indicates that boron-containing compounds can enhance the efficacy of boron neutron capture therapy (BNCT) for cancer treatment by selectively targeting tumor cells.

Case Study 1: Synthesis of Biaryl Compounds

In a study focused on the synthesis of biaryl compounds via Suzuki-Miyaura coupling using this compound as a reagent, researchers reported high yields and selectivity when reacting with various aryl halides. The presence of the dioxaborolane group facilitated the transmetalation step crucial for the reaction's success.

Case Study 2: Evaluation in Cancer Models

Another research initiative explored the anti-cancer properties of boron-containing compounds similar to this one. The study demonstrated that these compounds could inhibit proteasome activity in cancer cells, leading to apoptosis. This suggests potential therapeutic avenues for developing new cancer treatments leveraging the unique properties of boron compounds.

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a boronic ester in cross-coupling reactions. The compound acts as a nucleophile, where the boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the electrophilic partner (e.g., aryl halide). This process involves the formation of a palladium-boron intermediate, followed by reductive elimination to yield the coupled product.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key analogs and their distinguishing features:

Key Comparative Analysis

Methoxy vs. Ethoxy Groups: Methoxy analogs (e.g., 2-Methoxy-6-boronate pyridine ) exhibit stronger electron-withdrawing effects, which may reduce boronate electrophilicity. Ethoxy’s larger size enhances hydrophobicity, influencing solubility in organic solvents .

Synthetic Utility

- Suzuki-Miyaura reactions with 4-ethoxy-3-boronate pyridine may require optimized conditions (e.g., higher Pd catalyst loading) due to steric effects, whereas 4-boronate pyridines (e.g., EN300-37341123 ) show higher coupling yields in less demanding conditions.

- Halogenated analogs (e.g., 2-Chloro-3-boronate pyridine ) serve as dual-functional intermediates, enabling sequential cross-coupling and substitution reactions.

Applications in Material Science and Biology

- The ethoxy group in the target compound may enhance fluorescence properties for probe design, as seen in PY-BE (a related boronate-based probe for H₂O₂ detection ).

- 3-Methoxy-5-boronate pyridine derivatives are key intermediates in kinase inhibitor synthesis (e.g., PI3Kα inhibitors ), where substituent positioning affects target binding.

Stability and Safety

- Ethoxy-substituted boronate esters exhibit comparable stability to methoxy analogs but require refrigeration (2–8°C) for long-term storage, similar to 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine .

- Safety profiles (e.g., skin/eye irritation ) are consistent across analogs, though heavier alkoxy groups may alter metabolic pathways in biological systems.

Biological Activity

4-Ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

- Molecular Formula : C13H20BNO3

- Molecular Weight : 251.12 g/mol

- IUPAC Name : 4-Ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

The presence of the boron-containing dioxaborolane moiety is crucial for its reactivity and biological interactions.

The biological activity of 4-Ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is primarily attributed to its ability to form reversible covalent bonds with nucleophiles. This property makes it useful in various biochemical pathways and interactions with target proteins.

Key Mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes by interacting with their active sites.

- Target Interaction : It can form complexes with diols and other biomolecules, influencing metabolic pathways.

Biological Activity Overview

The biological activities of 4-Ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine have been evaluated in various studies focusing on its pharmacological potential.

Table 1: Summary of Biological Activities

Case Studies

Several studies have investigated the biological effects of this compound:

-

Inhibition of Tryptophan Hydroxylase :

- A study demonstrated that derivatives similar to 4-Ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine significantly inhibited TPH1 activity by over 60% at concentrations around 100 µM. This inhibition is relevant for conditions like obesity and fatty liver disease where TPH1 plays a critical role in serotonin synthesis .

- Selective PKMYT1 Inhibition :

-

Antimicrobial Studies :

- Preliminary investigations into its antimicrobial properties have shown effectiveness against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Q & A

Q. Example Protocol :

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1 | 3-Bromo-4-ethoxypyridine | Electrophilic coupling partner |

| 2 | Bis(pinacolato)diboron (B₂Pin₂) | Boron source |

| 3 | Pd(dppf)Cl₂ (1 mol%) | Catalyst |

| 4 | THF, 90°C, 12h | Solvent and reaction conditions |

| 5 | Aqueous workup (NaHCO₃) | Neutralization and purification |

How can structural contradictions in crystallographic data for this compound be resolved?

Advanced Research Question

Discrepancies in X-ray diffraction data (e.g., twinning or disorder) require advanced refinement strategies:

- Software Tools : Use SHELXL for small-molecule refinement or OLEX2 for integrated structure solution and analysis .

- Twinning Analysis : Employ the BASF parameter in SHELXL to model twinning ratios .

- Disorder Modeling : Isolate disordered regions (e.g., ethoxy groups) using PART instructions and refine occupancy factors .

- Validation : Cross-check with Hirshfeld surface analysis or residual density plots to ensure model accuracy .

What methodologies are recommended for optimizing Suzuki-Miyaura cross-coupling yields with this boronate ester?

Advanced Research Question

Yield optimization involves systematic screening of:

- Catalyst-Ligand Systems : Test Pd(OAc)₂ with SPhos or XPhos ligands for enhanced electron-deficient aryl coupling .

- Solvent Effects : Compare DMF (high polarity) vs. toluene (low polarity) to balance reactivity and boronate stability .

- Base Selection : Evaluate Cs₂CO₃ (strong) vs. K₃PO₄ (mild) to minimize protodeboronation .

- Additives : Include stoichiometric LiCl to stabilize palladium intermediates .

Q. Data-Driven Example :

| Condition | Yield (%) | Notes |

|---|---|---|

| Pd(OAc)₂/SPhos, DMF, Cs₂CO₃ | 85 | Optimal for electron-deficient partners |

| Pd(dppf)Cl₂, THF, K₃PO₄ | 72 | Suitable for sensitive substrates |

How should researchers address moisture sensitivity during storage and handling?

Basic Research Question

The dioxaborolane group is prone to hydrolysis. Best practices include:

- Storage : Refrigerate at 4°C in airtight containers with desiccants (e.g., silica gel) .

- Handling : Use gloveboxes or Schlenk lines under N₂/Ar atmospheres for synthesis and aliquoting .

- Purity Monitoring : Regularly check via ¹¹B NMR (δ ~30 ppm for intact boronate) .

What advanced applications exist for this compound in targeted drug delivery systems?

Advanced Research Question

The boronate ester enables ROS-responsive drug activation, as demonstrated in:

- Protein Conjugation : React with 4-nitrophenyl carbonates to create ROS-cleavable prodrugs (e.g., RNase A-NBC) .

- Tumor Targeting : Leverage elevated intracellular ROS in cancer cells for selective drug release .

- Validation : Use H₂O₂-treated controls to confirm boronate cleavage via LC-MS or fluorescence assays .

How can contradictory NMR data (e.g., unexpected splitting) be interpreted?

Advanced Research Question

Anomalies may arise from dynamic effects or impurities:

- Variable Temperature (VT) NMR : Identify rotational barriers in ethoxy or dioxaborolane groups .

- COSY/HSQC : Assign coupling patterns and distinguish diastereotopic protons .

- Purification : Re-crystallize from hexane/EtOAc or use preparative HPLC to remove byproducts .

What computational tools aid in predicting reactivity or stability of this compound?

Advanced Research Question

- DFT Calculations : Use Gaussian or ORCA to model boronate hydrolysis kinetics or transition states .

- Molecular Dynamics (MD) : Simulate solvent interactions affecting shelf life (e.g., water penetration in DMF) .

- Cheminformatics : Train QSAR models using databases like Reaxys to predict cross-coupling efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.